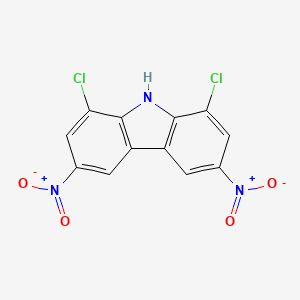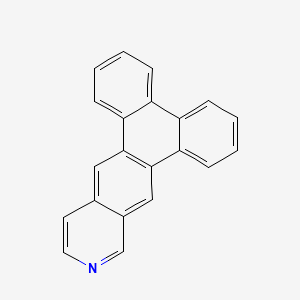
Benzoic acid, 4-(tetradecyloxy)-, 4-(2-methylbutyl)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(tetradecyloxy)-, 4-(2-methylbutyl)phenyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of a benzoic acid moiety esterified with a 4-(tetradecyloxy) group and a 4-(2-methylbutyl)phenyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(tetradecyloxy)-, 4-(2-methylbutyl)phenyl ester typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid reacts with an alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-(tetradecyloxy)-, 4-(2-methylbutyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-(tetradecyloxy)-, 4-(2-methylbutyl)phenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme activity and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-methyl-, phenyl ester: This compound has a similar ester structure but with different substituents, leading to variations in its chemical properties and applications.
Benzoic acid, 4-methyl-, (4-methylphenyl)methyl ester: Another similar compound with different substituents, affecting its reactivity and use in research.
Benzoic acid, 4-(2-methylbutyl)oxy-, methyl ester: This compound shares some structural similarities but differs in the ester group, influencing its chemical behavior.
Uniqueness
Benzoic acid, 4-(tetradecyloxy)-, 4-(2-methylbutyl)phenyl ester is unique due to its specific combination of substituents, which confer distinct chemical properties. These properties make it valuable in various research applications, particularly in the development of new materials and the study of biochemical pathways.
Eigenschaften
| 100545-62-8 | |
Molekularformel |
C32H48O3 |
Molekulargewicht |
480.7 g/mol |
IUPAC-Name |
[4-(2-methylbutyl)phenyl] 4-tetradecoxybenzoate |
InChI |
InChI=1S/C32H48O3/c1-4-6-7-8-9-10-11-12-13-14-15-16-25-34-30-23-19-29(20-24-30)32(33)35-31-21-17-28(18-22-31)26-27(3)5-2/h17-24,27H,4-16,25-26H2,1-3H3 |
InChI-Schlüssel |
LUPNBXSIUBNAJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine](/img/no-structure.png)


![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)




